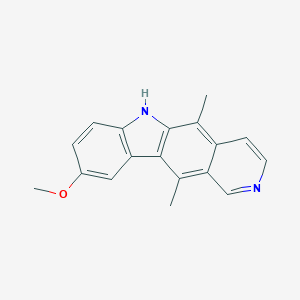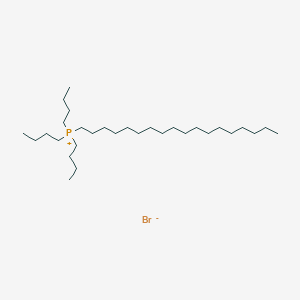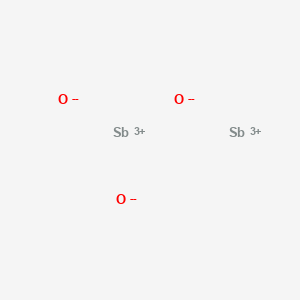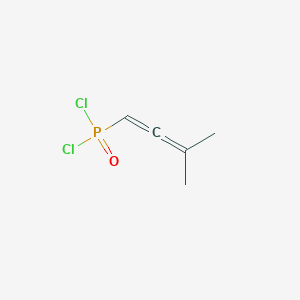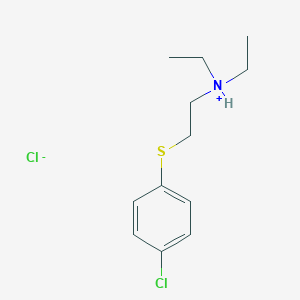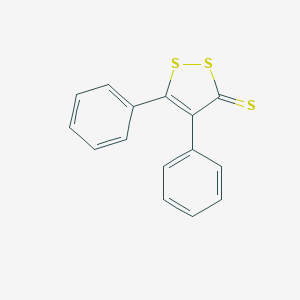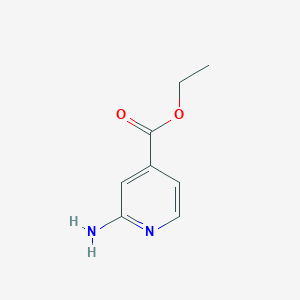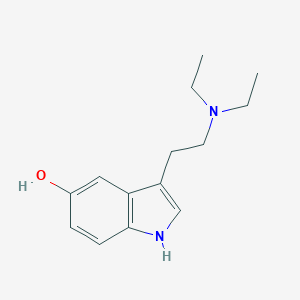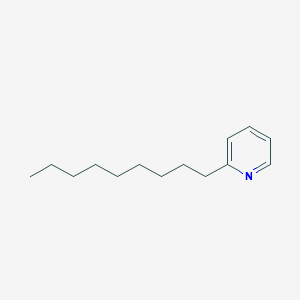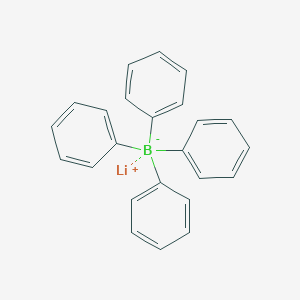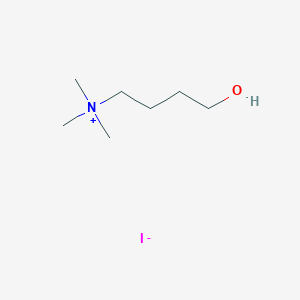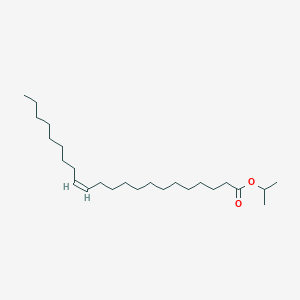
Isopropyl (Z)-docos-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (Z)-docos-13-enoate is a long-chain fatty acid ester that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of Isopropyl (Z)-docos-13-enoate is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and growth factors. It has also been suggested that its moisturizing and anti-aging properties may be due to its ability to improve the skin barrier function and stimulate collagen synthesis.
Biochemical And Physiological Effects
Isopropyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit cancer cell growth, improve skin hydration, and reduce the appearance of wrinkles. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
Isopropyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. It also has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Isopropyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to determine its toxicity and safety for use in humans.
Synthesis Methods
Isopropyl (Z)-docos-13-enoate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isopropyl alcohol with docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the esterification of isopropyl alcohol with docos-13-enoic acid. Both methods have been used to synthesize Isopropyl (Z)-docos-13-enoate with high yields and purity.
Scientific Research Applications
Isopropyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, Isopropyl (Z)-docos-13-enoate has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the cosmetics industry, Isopropyl (Z)-docos-13-enoate has been studied for its moisturizing and anti-aging properties. It has been shown to improve skin hydration and reduce the appearance of wrinkles. In the food industry, Isopropyl (Z)-docos-13-enoate has been studied as a food additive and flavoring agent.
properties
CAS RN |
10507-50-3 |
|---|---|
Product Name |
Isopropyl (Z)-docos-13-enoate |
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-docos-13-enoate |
InChI |
InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24(2)3/h11-12,24H,4-10,13-23H2,1-3H3/b12-11- |
InChI Key |
LSVOEQJPCKJJLA-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |
Other CAS RN |
10507-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



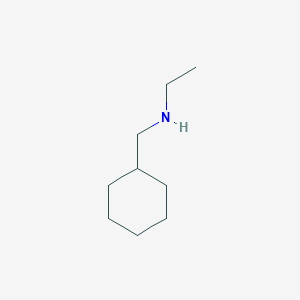
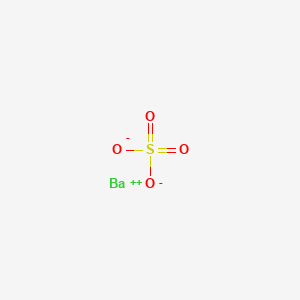
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
